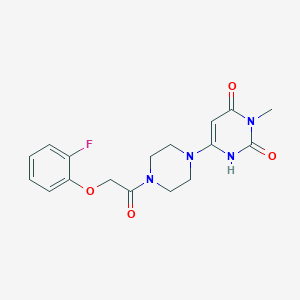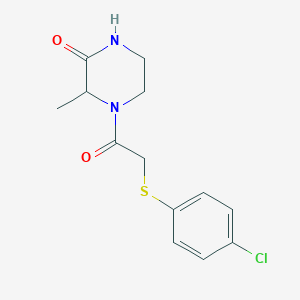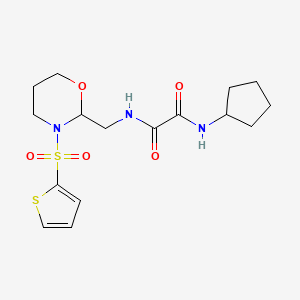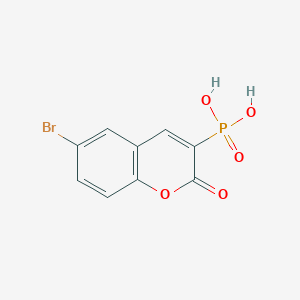
3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C15H12ClFO2 and its molecular weight is 278.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
Research on derivatives closely related to 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid, such as (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, has provided insights into their molecular structure and spectroscopic characteristics. These compounds are synthesized through reactions involving 4-fluoroacetophenone and 4-chlorobenzaldehyde, with the structures confirmed via IR and X-ray diffraction studies. Vibrational wavenumbers were calculated using both Hartree-Fock and Density Functional Theory methods. Such research contributes to understanding the electronic transitions, stability, and charge distribution within these molecules, which could be essential for designing materials with specific optical properties (Najiya et al., 2014).
Antibacterial and Antioxidant Properties
Studies have explored the synthesis and biological activities of compounds derived from this compound. By modifying this compound through various chemical reactions, researchers have developed derivatives with significant antibacterial and antioxidant properties. These derivatives exhibit high antibacterial activity against certain strains, although their effectiveness in neutralizing superoxide radicals varies. Such research indicates potential applications in developing new antibacterial agents or additives for pharmaceuticals and food preservation (Arutyunyan et al., 2012).
Enantioselective Synthesis
The enantioselective synthesis of chiral intermediates from related compounds demonstrates the potential for producing specific enantiomers of drug molecules, which is crucial for the pharmaceutical industry. For example, the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drugs, showcases the utility of microbial reductases in achieving high enantioselectivity. This approach can be applied to synthesize enantiomerically pure forms of compounds for therapeutic purposes, highlighting the relevance of this compound and its derivatives in drug development (Choi et al., 2010).
Advanced Material Synthesis
The compound and its derivatives have been involved in the synthesis of advanced materials, such as cyclic peroxides from alkenes and molecular oxygen, indicating its utility in chemical synthesis and material science. These processes, facilitated by transition metal catalysis, enable the creation of novel materials with potential applications in various industries, including pharmaceuticals, polymers, and organic electronics (Qian et al., 1992).
Fluorescence and Sensor Development
Derivatives of this compound have been utilized in constructing fluorescent pH sensors, showcasing their potential in sensor technology and diagnostic applications. These sensors can operate in both solution and solid states, providing versatile tools for pH monitoring and potentially other analytes in biological and environmental samples (Yang et al., 2013).
Properties
IUPAC Name |
3-(4-chlorophenyl)-3-(4-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO2/c16-12-5-1-10(2-6-12)14(9-15(18)19)11-3-7-13(17)8-4-11/h1-8,14H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFOWFUSHXHRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)C2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(3-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2590528.png)

![(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2590530.png)

![2-(2-Fluorophenoxy)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2590534.png)

![Methyl 1-(1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2590536.png)
![N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2590538.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(7-hydroxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one](/img/structure/B2590541.png)
![5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590542.png)
![7-Chloro-6-methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2590544.png)
